molecular formula C31H49N3O12 B562909 tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate CAS No. 1076199-61-5

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate

Cat. No.: B562909
CAS No.: 1076199-61-5
M. Wt: 655.742
InChI Key: XILRGXFMEQJWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is a complex organic compound that features a tert-butyl group, a Boc-protected amino group, and a methoxycarbonyl phenoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride, chloroform, and alcohols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of palladium-catalyzed reactions is common in the industrial synthesis of N-Boc-protected compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology

In biological research, the compound can be used to study enzyme interactions and protein modifications. Its Boc-protected amino group allows for controlled reactions in biological systems .

Medicine

In medicinal chemistry, tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is used in the development of pharmaceuticals. Its ability to undergo selective reactions makes it useful in drug design and synthesis .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing for targeted reactions. The compound’s structure enables it to interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate is unique due to its complex structure, which includes multiple functional groups. This complexity allows for selective and controlled reactions, making it valuable in various fields of research and industry .

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O12/c1-30(2,3)45-24(35)11-12-32-26(36)25(34-29(39)46-31(4,5)6)27(37)33-13-14-41-15-16-42-17-18-43-19-20-44-23-10-8-9-22(21-23)28(38)40-7/h8-10,21,25H,11-20H2,1-7H3,(H,32,36)(H,33,37)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILRGXFMEQJWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661841
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-61-5
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.